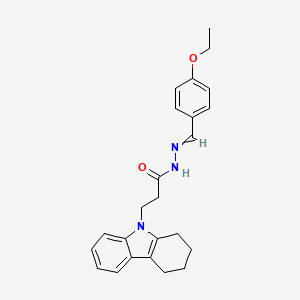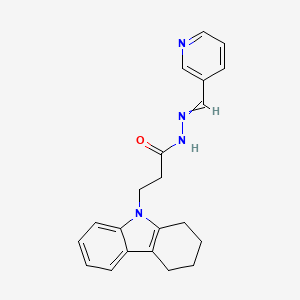![molecular formula C20H22N2O5S B11645442 Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 385381-43-1](/img/structure/B11645442.png)
Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-メチル-3-ニトロフェニルカルボニル)アミノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸プロパン-2-イルエステルは、医薬品化学、製薬、材料科学などのさまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、生物活性と薬物設計における有用性で知られるベンゾチオフェンコアを特徴としています。
準備方法
合成経路と反応条件
2-(2-メチル-3-ニトロフェニルカルボニル)アミノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸プロパン-2-イルエステルの合成は、通常、複数のステップを含みます。
ベンゾチオフェンコアの形成: ベンゾチオフェンコアは、酸性条件下でチオフェン誘導体と適切な求電子剤を含む環化反応によって合成できます。
アミド化: ベンゾチオフェンカルボン酸とニトロフェニルカルボニル基の間のアミド結合形成は、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt(1-ヒドロキシベンゾトリアゾール)などのカップリング試薬を使用して行うことができます。
エステル化: 最後のステップは、通常、イソプロパノールと酸触媒を使用して、プロパン-2-イルエステル基を導入するエステル化です。
工業生産方法
この化合物の工業生産は、高収率と純度を確保するために、上記の合成経路の最適化を必要とする可能性があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、産業需要を満たすためのプロセスのスケールアップが含まれる可能性があります。
化学反応の分析
反応の種類
酸化: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。
還元: この化合物は、特にニトロ基で、対応するアミンを形成する還元反応を受けることができます。
置換: ベンゾチオフェン環で求電子置換反応が起こり、さらなる官能基化が可能になります。
一般的な試薬と条件
酸化: 炭素上のパラジウム(Pd / C)を触媒とする水素ガス。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)。
置換: 臭素(Br2)などのハロゲン化剤または塩化チオニル(SOCl2)などの塩素化剤。
主な製品
アミノ化誘導体: ニトロ基の還元から。
ハロゲン化誘導体: 求電子置換反応から。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのベンゾチオフェンコアは、有機合成において汎用性の高い足場です。
生物学
生物学的研究では、この化合物の誘導体は、ベンゾチオフェン部分の存在により、酵素阻害剤または受容体モジュレーターとしての潜在能力について研究されています。
医学
医薬品化学では、この化合物は、ベンゾチオフェン誘導体に関連する生物活性から、抗炎症作用や抗がん作用などの潜在的な治療効果について探求することができます。
産業
産業部門では、この化合物は、ベンゾチオフェンコアの独自の特徴を活用して、特定の電子または光学特性を持つ新しい材料の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzothiophene core is a versatile scaffold in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the benzothiophene moiety.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactivity associated with benzothiophene derivatives.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the benzothiophene core.
作用機序
2-(2-メチル-3-ニトロフェニルカルボニル)アミノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸プロパン-2-イルエステルの作用機序は、その特定の用途によって異なります。一般的に、この化合物は、酵素や受容体などの生物学的標的と相互作用し、結合相互作用を通じてその活性を調節する可能性があります。ニトロ基とベンゾチオフェンコアは、これらの相互作用に関与し、化合物の結合親和性と特異性に影響を与える可能性があります。
類似化合物の比較
類似化合物
ベンゾチオフェン誘導体: 2-アミノベンゾチオフェンや2-カルボキシベンゾチオフェンなどの化合物は、ベンゾチオフェンコアを共有し、同様の生物活性を示します。
ニトロフェニル誘導体: 2-メチル-3-ニトロフェノールや2-メチル-3-ニトロアニリンなどの化合物は、同様のニトロフェニル基を持ち、同様の化学反応を受けることができます。
独自性
2-(2-メチル-3-ニトロフェニルカルボニル)アミノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボン酸プロパン-2-イルエステルは、ベンゾチオフェンコア、ニトロフェニル基、プロパン-2-イルエステルを組み合わせているため、ユニークです。このユニークな構造は、独特の生物学的および化学的特性を与える可能性があり、研究および産業用途にとって価値のある化合物になります。
類似化合物との比較
Similar Compounds
Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 2-carboxybenzothiophene share the benzothiophene core and exhibit similar biological activities.
Nitrophenyl Derivatives: Compounds such as 2-methyl-3-nitrophenol and 2-methyl-3-nitroaniline have similar nitrophenyl groups and can undergo similar chemical reactions.
Uniqueness
Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of the benzothiophene core with a nitrophenyl group and a propan-2-yl ester. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
385381-43-1 |
|---|---|
分子式 |
C20H22N2O5S |
分子量 |
402.5 g/mol |
IUPAC名 |
propan-2-yl 2-[(2-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H22N2O5S/c1-11(2)27-20(24)17-14-7-4-5-10-16(14)28-19(17)21-18(23)13-8-6-9-15(12(13)3)22(25)26/h6,8-9,11H,4-5,7,10H2,1-3H3,(H,21,23) |
InChIキー |
JIRMJEHJSZXPKF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11645365.png)
![(6Z)-2-cyclohexyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645377.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11645383.png)

![2-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11645392.png)
![(6Z)-2-butyl-6-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645401.png)
![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645402.png)
![N'-[(4-Hydroxyphenyl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide](/img/structure/B11645409.png)

![N'-[(E)-2,3-dihydro-1,4-benzodioxin-5-ylmethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B11645413.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11645417.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11645422.png)
![3-(3-bromophenyl)-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11645435.png)
![3-(3-bromophenyl)-5-(3-chloro-4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11645444.png)
